molecular formula C25H29N3O3 B3817940 1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)piperidine

1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)piperidine

Cat. No.: B3817940
M. Wt: 419.5 g/mol
InChI Key: NBTQMNPEWQRJHC-UHFFFAOYSA-N
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Description

1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)piperidine is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.22089180 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)piperidine involves a multi-step reaction. It begins with the preparation of the key intermediate, 1-phenyl-1H-pyrazole, which is subsequently functionalized to incorporate the benzodioxole and piperidine moieties. Typical reactions involve conditions like solvent reflux, controlled temperatures, and catalysts to optimize yields.

  • Industrial Production Methods: : Industrial production would scale up these laboratory reactions, focusing on efficient catalysis and purification techniques to ensure high-purity final products suitable for various applications.

Chemical Reactions Analysis

  • Types of Reactions: : The compound can undergo several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution.

  • Common Reagents and Conditions: : Common reagents include oxidizing agents like PCC for oxidation, hydrides like sodium borohydride for reduction, and halides for nucleophilic substitution. Reaction conditions vary based on the desired transformation but generally include controlled temperatures, specific solvents, and sometimes inert atmospheres.

  • Major Products: : Major products from these reactions depend on the specific chemical pathway, but may include modified versions of the original compound with different functional groups attached.

Scientific Research Applications

  • Chemistry: : In synthetic chemistry, this compound can serve as a building block for more complex molecules.

  • Biology: : It may act as a ligand in biological systems, interacting with enzymes or receptors.

  • Medicine: : Potential pharmaceutical applications, including as a scaffold for drug development targeting specific pathways.

  • Industry: : Uses may include material science applications due to its structural stability and reactivity.

Mechanism of Action

  • Mechanism: : The compound's mechanism of action in biological systems often involves interaction with specific molecular targets such as proteins or nucleic acids. It can bind to these targets, modulating their activity and impacting cellular processes.

  • Molecular Targets and Pathways: : These include interactions with enzymes like cytochrome P450s, receptors in signaling pathways, and possibly DNA binding, influencing gene expression.

Comparison with Similar Compounds

  • Comparison: : Compared to similar compounds, 1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)piperidine stands out for its unique combination of benzodioxole and pyrazole groups, enhancing its reactivity and potential interactions.

  • Similar Compounds: : These may include other piperidine derivatives, pyrazole-based compounds, and benzodioxole-containing molecules. Each has its own specific properties and applications, but the combination in this compound provides a distinct profile.

This compound offers a rich area for ongoing research and development across multiple fields, promising a breadth of future discoveries and applications.

Properties

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1-phenylpyrazol-4-yl]methyl]-2-(2-methoxyethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-29-14-12-21-7-5-6-13-27(21)16-20-17-28(22-8-3-2-4-9-22)26-25(20)19-10-11-23-24(15-19)31-18-30-23/h2-4,8-11,15,17,21H,5-7,12-14,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTQMNPEWQRJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCCCN1CC2=CN(N=C2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)piperidine
Reactant of Route 2
1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)piperidine
Reactant of Route 4
1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)piperidine
Reactant of Route 5
1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)piperidine
Reactant of Route 6
1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.